molecular formula C8H22Cl2N2O2 B1383343 (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride CAS No. 1803581-56-7

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Cat. No.: B1383343
CAS No.: 1803581-56-7
M. Wt: 249.18 g/mol
InChI Key: QFTVLXQUKHCPJP-UHFFFAOYSA-N
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Description

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is a tertiary amine derivative featuring a central nitrogen atom bonded to three substituents: a 2-aminoethyl group and two 2-methoxyethyl groups. Its dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVLXQUKHCPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex organic compounds. It can be utilized in various chemical reactions, including oxidation and substitution reactions, to form different derivatives .

Biology

  • Biochemical Studies: It is employed in studies investigating enzyme mechanisms and protein interactions. The compound's ability to alter enzyme activity makes it valuable for understanding metabolic pathways .

Medicine

  • Drug Discovery: this compound is significant in pharmaceutical development processes, particularly in the design of new drugs. It can act as an intermediate in synthesizing active pharmaceutical ingredients (APIs) .

Industry

  • Production of Surfactants and Lubricants: The compound finds applications in the manufacturing of surfactants and lubricants, which are essential in various industrial processes .

Case Study 1: Drug Development

A recent study highlighted the role of this compound in developing wound dressings that improve healing outcomes. By incorporating this compound into functional polyesters, researchers demonstrated enhanced drug delivery capabilities and antimicrobial properties in wound healing applications .

Case Study 2: Enzyme Interaction Studies

In biochemical research, this compound was used to explore its interaction with specific enzymes involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism by which (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or structure. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways.

  • Proteins: It may interact with proteins to modulate their function or structure.

Comparison with Similar Compounds

Triethylenetetramine Dihydrochloride (TETA·2HCl)

  • Structure: A linear tetraamine (N,N′-bis(2-aminoethyl)-1,2-ethanediamine) with four amine groups.
  • Applications : Clinically used as a copper chelator for Wilson’s disease treatment. Forms stable complexes with Cu(II), promoting cupriuresis .
  • Key Differences: TETA·2HCl lacks methoxy groups, resulting in higher basicity and stronger metal-chelating capacity. Hygroscopic nature necessitates airtight storage, a trait shared with the target compound due to dihydrochloride formulation .

Bis(2-aminoethyl)amine Derivatives

  • Structure: Derivatives typically feature two 2-aminoethyl groups linked to a central amine or thiourea moiety (e.g., phenethylthiourea derivatives) .
  • Applications : Investigated for anti-inflammatory and cytotoxic properties. For example, 4-bromophenyl derivatives reduced IL-6 secretion in A549 lung cells by tenfold .
  • Key Differences: The target compound’s methoxy groups may enhance lipophilicity compared to non-methoxy analogs, affecting membrane permeability. Bis(2-aminoethyl)amine derivatives exhibit varied biological activities (e.g., cytokine inhibition), whereas the target compound’s pharmacological profile remains underexplored .

Cadaverine Dihydrochloride

  • Structure : A linear diamine (1,5-pentanediamine dihydrochloride).
  • Applications : Used in biochemical research, particularly in polyamine metabolism studies .
  • Lower molecular weight (161.1 g/mol vs. ~295.2 g/mol for the target compound) impacts solubility and diffusion rates .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility Key Applications Distinct Features
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride ~295.2 High in water Research (potential chelation/drug delivery) Methoxy groups reduce basicity
Triethylenetetramine dihydrochloride 219.2 Hygroscopic, water Wilson’s disease, diabetes models Tetraamine structure, Cu(II) chelation
Bis(2-aminoethyl)amine derivatives ~200–300 Variable Anti-inflammatory, cytotoxicity Thiourea moieties enhance bioactivity
Cadaverine dihydrochloride 161.1 High in water Polyamine metabolism studies Linear diamine, no branching

Research Findings and Implications

  • Chelation Capacity : TETA·2HCl’s tetraamine structure enables superior metal binding compared to the target compound’s tertiary amine with methoxy groups, which may limit coordination sites .
  • Biological Activity: Bis(2-aminoethyl)amine derivatives show cell-specific anti-inflammatory effects (e.g., IL-6 inhibition in A549 cells), suggesting the target compound’s methoxy groups could modulate similar pathways if tested .
  • Stability : Both TETA·2HCl and the target compound require controlled storage due to hygroscopicity, a common trait among dihydrochloride salts .

Biological Activity

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H20N2O22HClC_8H_{20}N_2O_2\cdot 2HCl. It is a derivative of bis(2-methoxyethyl)amine, featuring an ethylamine group. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • IUPAC Name : N',N'-bis(2-methoxyethyl)ethane-1,2-diamine; dihydrochloride
  • Molecular Weight : 224.18 g/mol
  • Solubility : Soluble in water due to the presence of hydrochloride salts.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and proteins. The compound may alter enzyme activity or protein structure, making it a valuable tool in biochemical studies and drug development.

1. Cytotoxicity Studies

Recent research has highlighted the cytotoxic properties of bis(2-aminoethyl)amine derivatives, including this compound. A study evaluated several derivatives against human cancer cell lines using the MTT assay to determine their IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (µM)Mechanism of Action
6A549 (Lung)13.95 ± 2.5Induces early apoptosis
4A549 (Lung)Not specifiedInhibits IL-6 release
3CaCo-2 (Colorectal)Not specifiedInduces late apoptosis

The study indicated that compounds derived from bis(2-aminoethyl)amines exhibit moderate antiproliferative activity across various cancer cell lines, with specific derivatives showing significant effects on apoptosis and interleukin-6 levels, suggesting a potential anti-cancer mechanism .

2. Enzyme Interaction Studies

The compound has been investigated for its ability to interact with specific metabolic enzymes. For instance, it may modulate the activity of enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory cytokines like interleukin-6 (IL-6). The reduction in IL-6 levels was notably significant in treated A549 cells .

Case Studies

A notable study focused on synthesizing novel bis(2-aminoethyl)amine derivatives and evaluating their biological activities. Among these, derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications can significantly influence their biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Bis(2-methoxyethyl)amineParent compoundLimited biological activity
N,N'-Bis(2-methoxyethyl)ethylenediamineRelated compoundEnhanced cytotoxicity against certain cell lines

The addition of the ethylamine group appears to enhance the cytotoxic properties compared to its parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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